molecular formula C7H12F2O3Si B14235666 2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 491612-52-3

2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester

Cat. No.: B14235666
CAS No.: 491612-52-3
M. Wt: 210.25 g/mol
InChI Key: GPHHDRRTMUGMDM-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a difluoro group and a trimethylsilyl group attached to the propenoic acid backbone

Preparation Methods

The synthesis of 2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester typically involves the reaction of 3,3-difluoroacrylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

    Addition: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of its functional groups with various molecular targets. The difluoro group can participate in hydrogen bonding and dipole interactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions facilitate various chemical transformations and contribute to the compound’s reactivity.

Comparison with Similar Compounds

Similar compounds include other silyl-protected propenoic acids and their derivatives, such as:

Compared to these compounds, 2-Propenoic acid, 3,3-difluoro-2-[(trimethylsilyl)oxy]-, methyl ester is unique due to the presence of the difluoro group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous.

Properties

CAS No.

491612-52-3

Molecular Formula

C7H12F2O3Si

Molecular Weight

210.25 g/mol

IUPAC Name

methyl 3,3-difluoro-2-trimethylsilyloxyprop-2-enoate

InChI

InChI=1S/C7H12F2O3Si/c1-11-7(10)5(6(8)9)12-13(2,3)4/h1-4H3

InChI Key

GPHHDRRTMUGMDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C(F)F)O[Si](C)(C)C

Origin of Product

United States

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